CTB probe-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

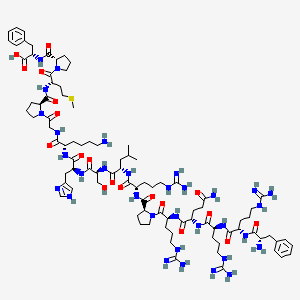

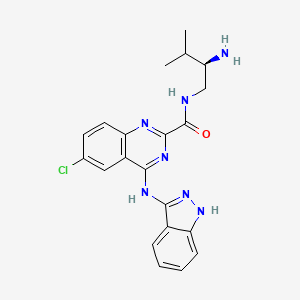

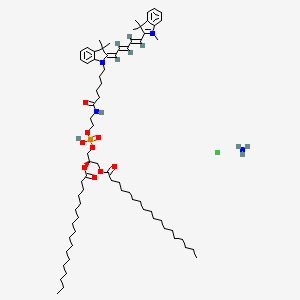

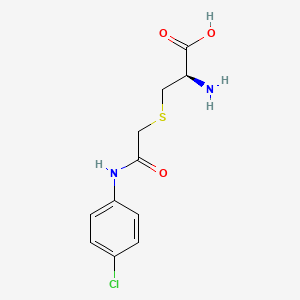

CTB probe-1 is a lysosome-targeting fluorogenic small-molecule probe used for fluorescence imaging in living cells . It is particularly useful in biological research for tracing and imaging cellular structures and processes.

Preparation Methods

The preparation of CTB probe-1 involves synthetic routes that include the dissolution of the compound in specific solvents. For instance, a mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not extensively detailed in the available literature, but the compound is typically stored at -20°C in powder form and at -80°C in solvent form for long-term stability .

Chemical Reactions Analysis

CTB probe-1 undergoes various chemical reactions, primarily involving its interaction with lysosomal enzymes. It is designed to target and bind to specific enzymes within the lysosome, facilitating fluorescence imaging. The compound’s major reactions include binding to cathepsin B, a lysosomal enzyme, which results in fluorescence activation . Common reagents used in these reactions include DMSO for dissolution and various buffers for maintaining pH stability during imaging processes .

Scientific Research Applications

CTB probe-1 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker to study chemical reactions within cells.

Industry: Applied in the development of diagnostic tools and imaging technologies for biomedical research.

Mechanism of Action

The mechanism of action of CTB probe-1 involves its binding to the GM1 ganglioside on the cell membrane, which facilitates its entry into the cell. Once inside, it targets lysosomal enzymes, particularly cathepsin B, leading to fluorescence activation. This allows researchers to visualize and track lysosomal activity within living cells . The molecular targets include the GM1 ganglioside and lysosomal enzymes, with pathways involving endocytosis and lysosomal trafficking .

Comparison with Similar Compounds

CTB probe-1 is unique in its specific targeting of lysosomal enzymes for fluorescence imaging. Similar compounds include other lysosome-targeting probes and fluorescent dyes used for cellular imaging. For example:

Cholera Toxin Subunit B (CTB): Used for retrograde labeling of neurons and studying lipid rafts.

Fluorescent dextran amines: Used for multiple retrograde tract tracing in the central nervous system.

Azido-CTB: A versatile cholera toxin conjugate for neuronal targeting and tracing.

This compound stands out due to its high specificity and sensitivity in targeting lysosomal enzymes, making it a valuable tool in cellular and molecular biology research.

Properties

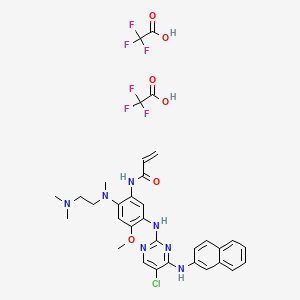

Molecular Formula |

C46H60N10O8S2 |

|---|---|

Molecular Weight |

945.2 g/mol |

IUPAC Name |

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[[2-[(4R)-4-(3-morpholin-4-ylpropylcarbamoyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-6-yl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C46H60N10O8S2/c47-19-6-4-11-36(52-42(59)37(12-5-7-20-48)55-46(61)64-28-31-9-2-1-3-10-31)41(58)50-33-15-13-32(14-16-33)29-63-45(60)51-34-17-18-35-39(27-34)66-44(53-35)43-54-38(30-65-43)40(57)49-21-8-22-56-23-25-62-26-24-56/h1-3,9-10,13-18,27,36-38H,4-8,11-12,19-26,28-30,47-48H2,(H,49,57)(H,50,58)(H,51,60)(H,52,59)(H,55,61)/t36-,37-,38-/m0/s1 |

InChI Key |

ZAAZGBJFGYJXTG-QXUSSCGESA-N |

Isomeric SMILES |

C1COCCN1CCCNC(=O)[C@@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC6=CC=CC=C6 |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)

![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)